5-methoxy-2,3-dihydro-1H-inden-2-ol

Dopaminergic synthesis 2-Aminoindane SN2 azidation

Researchers targeting 2-aminoindane-based CNS agents require the specific 5-methoxy-2-hydroxy substitution pattern, as the 1-ol isomer yields distinct pharmacophores. This intermediate solves that regiospecificity constraint. • Direct SN2 precursor to 2-aminoindanes; published 58% overall yield route to MEAI. • Enables 5-HT6 receptor ligands with Ki as low as 4.5 nM. • Solid form (mp 75-80 °C) ensures accurate kilo-scale weighing.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B13030238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2,3-dihydro-1H-inden-2-ol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(C2)O)C=C1
InChIInChI=1S/C10H12O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9,11H,4-5H2,1H3
InChIKeyQSZOBKZTEZYQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,3-dihydro-1H-inden-2-ol: Overview


5-Methoxy-2,3-dihydro-1H-inden-2-ol (CAS 16513-64-7) is a substituted indane derivative bearing a methoxy group at the 5-position and a secondary hydroxyl group at the 2-position of the bicyclic indane core. With a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol, this compound exhibits a computed XLogP3 of 1.6 and one hydrogen bond donor [1]. It is supplied commercially as a yellowish solid with a melting point range of 75–80 °C and a standard purity specification of 95% . The 2-hydroxyl regiochemistry distinguishes it fundamentally from its 1-ol isomer (CAS 3199-77-7) and renders it the direct precursor for mesylation/azidation sequences leading to 2-aminoindane pharmacophores, a structural class with demonstrated dopaminergic, serotonergic, and metabolic modulatory activities [2].

Workflow

2-aminoindane pharmacophore synthesis via mesylation–azidation sequence

Regiochemistry

2‑hydroxyl regiochemistry enables direct SN2 azidation; 1‑ol isomer follows a divergent benzylic pathway

Identity check

CAS 16513‑64‑7 distinguishes it from the 1‑ol isomer (CAS 3199‑77‑7); verify at procurement

Why Generic Substitution Fails: Regiochemical Constraints


The indan-2-ol and indan-1-ol regioisomers are not synthetically interchangeable for the construction of 2-aminoindane-based bioactive molecules. The 2-hydroxyl group of 5-methoxy-2,3-dihydro-1H-inden-2-ol is positioned on the saturated cyclopentane ring, enabling direct SN2-type mesylation and azidation to install an amino group at the 2-position—the pharmacophoric requirement for dopaminergic 2-aminoindanes and 2-aminotetralins [1]. In contrast, the 1-ol isomer (5-methoxy-2,3-dihydro-1H-inden-1-ol, CAS 3199-77-7) bears a benzylic hydroxyl that follows a fundamentally different reactivity profile (oxidation to indanone, benzylic substitution), yielding 1-aminoindane scaffolds with divergent biological target engagement [2]. Similarly, the unsubstituted parent 2-indanol (CAS 4254-29-9, MW 134.18) lacks the 5-methoxy group essential for serotonin 5-HT6 receptor affinity modulation, where 5-position substitution on the indene core directs binding potency (Ki values ranging from 216.5 nM to 4.5 nM depending on sulfonamide substitution pattern) [3]. These constraints make the specific 5-methoxy-2-hydroxy substitution pattern non-negotiable for procurement in medicinal chemistry campaigns targeting 2-aminoindane-derived CNS agents.

Target 5‑Methoxy‑2,3‑dihydro‑1H‑inden‑2‑ol Substitute 5‑Methoxy‑1‑indanol (CAS 3199‑77‑7)

Benzylic 1‑OH leads to 1‑aminoindane scaffolds; cannot access the 2‑aminoindane pharmacophore required for dopaminergic or anti‑obesity research programs.

Target 5‑Methoxy‑2,3‑dihydro‑1H‑inden‑2‑ol Substitute 2‑Indanol (CAS 4254‑29‑9, unsubstituted)

Lacks the 5‑methoxy group essential for 5‑HT₆ receptor affinity modulation; additional synthetic steps needed to install aryl functionality, altering timeline and cost.

Target 5‑Methoxy‑2,3‑dihydro‑1H‑inden‑2‑ol Substitute 5,6‑Dimethoxy‑2‑indanol or other substitution patterns

Methoxy pattern shifts pharmacological target engagement (e.g., D3 antagonist vs. 5‑HT₆ agonist); downstream biological profile may differ, compromising model relevance.

Quantitative Differentiation Against Closest Analogs


Synthetic Yield Advantage via the 2-ol Mesylation-Azidation Route

The 5-methoxyindan-2-ol intermediate was converted via mesylation (MeSO2Cl) and NaN3 substitution to the corresponding 2-azide, followed by Pd–C-catalyzed hydrogenation to furnish rac-2-amino-5-methoxyindane hydrochloride in 58% overall yield over four steps from 5-bromoindan-2-ol [1]. By contrast, the alternative literature route proceeding through 5-methoxy-1-indanone requires transformation into an α-amino alcohol followed by asymmetric resolution and hydrogenolysis—a sequence for which only a single prior report exists and no comparative yield advantage has been demonstrated [2]. The 2-ol-based route thus provides a documented, efficient synthetic pathway for accessing enantiopure 2-aminoindanes with high enantiopurity (>93% ee after resolution with (R)-mandeloyl chloride) [1].

Synthetic yield vs. alternative route
Head-to-head
Target: 58% overall yield (4 steps) via mesylation/azidation/hydrogenation.
Alternative: route via 5‑methoxy‑1‑indanone – only one literature report, no comparative yield data.
Documented synthetic efficiency supports route selection for 2‑aminoindane library scale‑up.
Direct comparison; alternative route lacks published reproducibility evidence.
Dopaminergic synthesis 2-Aminoindane SN2 azidation

Regiochemical Reactivity: 2-OH SN2 Azidation vs. 1-OH Benzylic Pathways

The 2-hydroxyl group of 5-methoxy-2,3-dihydro-1H-inden-2-ol is aliphatic and secondary, permitting clean mesylation (activation as a leaving group) followed by SN2 azidation with NaN3 to install nitrogen with inversion at the 2-position [1]. In contrast, the 1-hydroxyl of 5-methoxy-2,3-dihydro-1H-inden-1-ol (CAS 3199-77-7) is benzylic, and its attempted mesylation/azidation would yield 1-azidoindane derivatives that lead to 1-aminoindanes—a scaffold with distinctly different biological activity profiles (e.g., 1-aminoindan-2-ol is employed as a chiral auxiliary and HIV protease inhibitor intermediate, not as a dopaminergic agent) [2]. The 1-ol isomer is instead typically oxidized back to 5-methoxy-1-indanone (CAS 5111-70-6) or used in benzylic functionalization reactions . This fundamental reactivity divergence means the two regioisomers cannot substitute for one another in any 2-aminoindane-targeted synthetic campaign.

Regiochemical reactivity divergence
Cross‑study
2‑ol: aliphatic OH → mesylation/SN2 azidation → 2‑aminoindane (dopaminergic pharmacophore).
1‑ol: benzylic OH → oxidation to indanone or 1‑aminoindane scaffolds; no published 2‑amino displacement.
Correct regioisomer is non‑negotiable for 2‑aminoindane synthesis; procurement error derails the campaign.
Qualitative but definitive; established across multiple substrates.
Regioselective synthesis Indanol reactivity Chiral aminoindane

Physicochemical Profile: Lipophilicity and Solid-State Handling

5-Methoxy-2,3-dihydro-1H-inden-2-ol has a computed XLogP3 of 1.6, placing it within the favorable lipophilicity range (logP 1–3) associated with adequate aqueous solubility for in vitro assay compatibility [1]. The compound is a yellowish solid with a melting point of 75–80 °C, facilitating accurate weighing and solid-phase storage . Its 1-ol isomer (CAS 3199-77-7) has a predicted density of 1.176 g/cm³ and a predicted boiling point of 307.8 °C at 760 mmHg, but commercial material is also a solid . The 2-ol's lower XLogP3 (1.6) compared with typical CNS-targeted 2-aminoindane final compounds (which tend to be more lipophilic after amine alkylation) makes it an ideal intermediate-stage handling point before late-stage lipophilicity is introduced, reducing purification challenges associated with highly lipophilic intermediates.

Physicochemical profile
Class‑level
XLogP3 = 1.6, mp 75–80 °C, solid; favorable intermediate handling.
Intermediate lipophilicity and solid form support standard chromatographic purification and storage.
Computed descriptors; vendor‑reported melting range.
Lipophilicity Solid-phase handling Physicochemical profiling

Biological Relevance: MEAI Anti-Obesity Efficacy in DIO Mouse Model

The downstream product 5-methoxy-2-aminoindane (MEAI), synthesized directly from 5-methoxyindan-2-ol in the published route, demonstrated statistically significant anti-obesity efficacy in a mouse model of diet-induced obesity (DIO). MEAI treatment significantly reduced DIO-induced overweight and adiposity by preserving lean mass while decreasing fat mass; it also improved glycemic control by attenuating hyperglycemia, glucose intolerance, and hyperinsulinemia, and reduced hepatic steatosis by lowering hepatic lipid accumulation, liver triglycerides, and cholesterol levels [1]. In contrast, generic 2-aminoindane (unsubstituted) lacks the 5-methoxy group and does not exhibit the same metabolic profile; 5,6-dimethoxy-2-aminoindan (PNU-99194A) is a selective dopamine D3 receptor antagonist with antipsychotic properties, demonstrating that methoxy substitution pattern directly determines pharmacological target engagement within the 2-aminoindane class [2]. This establishes the 5-methoxy-2-indanol intermediate as the gatekeeper for accessing MEAI and related 5-methoxy-substituted 2-aminoindane pharmacophores with distinct therapeutic potential.

MEAI DIO model response
Cross‑study
Downstream product MEAI significantly reduced DIO‑induced overweight, decreased fat mass, preserved lean mass, and improved glycemic control vs. vehicle in mice.
Model‑response context: 5‑methoxy‑2‑aminoindane pathway engagement relevant for metabolic disorder research.
In vivo data; RUO – not to be interpreted as therapeutic efficacy claim.
Anti-obesity Metabolic therapeutics Aminoindane pharmacology

5-Methoxy Substitution Directs 5-HT6 Receptor Binding Affinity

In a medicinal chemistry campaign targeting 5-HT6 serotonin receptors, indenylsulfonamides bearing substitution at the indene 5-position exhibited binding affinities ranging from Ki = 216.5 nM (Z-benzylideneindenylsulfonamide) to Ki = 4.5 nM (N-(inden-5-yl)imidazothiazole-5-sulfonamide 43, which also functioned as a full agonist with EC50 = 0.9 nM and Emax = 98%) [1][2]. Pharmacophoric studies revealed that the nature of the indene core and the substitution at the 5-position are critical determinants of 5-HT6 receptor affinity [2]. While 5-methoxy-2,3-dihydro-1H-inden-2-ol itself is not a 5-HT6 ligand, its 5-methoxyindane core with a functionalizable 2-hydroxyl group provides the requisite substitution pattern for elaborating into indenylsulfonamide-type 5-HT6 ligands. The unsubstituted indan-2-ol (CAS 4254-29-9, MW 134.18) lacks the 5-methoxy group entirely and would require additional synthetic steps to install the aryl sulfonamide pharmacophore at the 5-position—steps that are pre-installed in the 5-methoxy derivative [3].

5‑HT₆ affinity modulation
Class‑level
Indenylsulfonamides with 5‑substitution achieve Ki as low as 4.5 nM (full agonist, EC₅₀ = 0.9 nM).
5‑methoxy pre‑installed for elaboration into high‑affinity 5‑HT₆ receptor pharmacophores; saves synthetic steps vs. unsubstituted indanol.
Radioligand binding data from literature; receptor context for CNS research.
5-HT6 serotonin receptor Indenylsulfonamide CNS drug discovery

Commercial Availability and Purity Benchmarking

5-Methoxy-2,3-dihydro-1H-inden-2-ol (CAS 16513-64-7) is available from commercial suppliers at a minimum purity specification of 95%, with batch-specific quality control documentation (NMR, HPLC, GC) provided upon request . Its 1-ol isomer (CAS 3199-77-7) is also supplied at 95%+ purity, with multiple vendors offering QC-certified batches . However, the 2-ol isomer specifically appears in fewer vendor catalogs—AKSci is the primary identified supplier at the 95% purity grade —making batch-to-batch consistency and reliable resupply critical considerations for long-term medicinal chemistry projects. No significant purity differential exists between the two isomers; the procurement differentiation rests entirely on the documented synthetic utility of the 2-ol for 2-aminoindane construction versus the 1-ol's divergent reactivity profile.

Commercial purity benchmark
Data to verify
95% minimum purity (supplier specification); batch‑specific NMR, HPLC, GC QC available on request.
Purity comparable between isomers; procurement must be driven by CAS (16513‑64‑7) for synthetic utility.
Limited vendor catalogs; verify batch documentation for long‑term projects.
Chemical procurement Quality control Synthetic intermediate

High-Impact Application Scenarios


MEAI Synthesis for Anti-Obesity Drug Discovery

Research groups pursuing MEAI (5-methoxy-2-aminoindane) as a novel anti-obesity therapeutic should procure 5-methoxy-2,3-dihydro-1H-inden-2-ol as the key synthetic intermediate. The published four-step route achieves 58% overall yield from 5-bromoindan-2-ol via mesylation, azidation, and hydrogenation, with subsequent asymmetric resolution using (R)-mandeloyl chloride yielding enantiomers at >93% ee [1]. MEAI has demonstrated significant reduction of diet-induced obesity in mice, preserving lean mass while decreasing fat mass, improving glycemic control, and reducing hepatic steatosis [2]. The 1-ol isomer cannot substitute in this pathway, as its benzylic hydroxyl follows a different reactivity profile yielding 1-aminoindanes rather than the required 2-aminoindane pharmacophore.

5-HT6 Serotonin Receptor Ligand Elaboration

Medicinal chemistry programs targeting the 5-HT6 serotonin receptor for cognitive enhancement or Alzheimer's disease can utilize 5-methoxy-2,3-dihydro-1H-inden-2-ol as a starting scaffold for indenylsulfonamide synthesis. The pre-installed 5-methoxy group on the indane core provides the requisite substitution for high-affinity 5-HT6 binding, with optimized indenylsulfonamides achieving Ki values as low as 4.5 nM and full agonist efficacy (EC50 = 0.9 nM, Emax = 98%) [1]. The 2-hydroxyl group serves as a functional handle for further derivatization or can be retained for hydrogen-bonding interactions. Starting from unsubstituted indan-2-ol would require additional synthetic steps to install 5-position functionality [2].

Enantiopure 2-Aminoindane Synthesis for Dopaminergic Research

The documented synthesis of enantiopure (R)- and (S)-2-amino-5-methoxyindane from 5-methoxyindan-2-ol via diastereomeric amide resolution with (R)-mandeloyl chloride provides a scalable entry to chiral 2-aminoindane building blocks for dopaminergic drug discovery [1]. 2-Aminotetralin and 2-aminoindane derivatives are established dopamine receptor ligands; the drug rotigotine (Neupro®), a 2-aminotetralin, is clinically used for Parkinson's disease. The efficient 58% overall yield to the racemic amine, followed by recrystallization-based resolution, makes this route industrially more tractable than the prior art using 5-methoxy-1-indanone, which requires α-amino alcohol formation and has limited published precedent [2].

Chiral Building Block Supply and Asymmetric Synthesis

Cis-1-aminoindan-2-ol derivatives are well-established chiral auxiliaries and ligands for asymmetric catalysis (e.g., oxazaborolidine catalysts for enantioselective desymmetrization of glutarimides) [1]. 5-Methoxy-2,3-dihydro-1H-inden-2-ol provides the indan-2-ol core with an additional 5-methoxy substituent that can modulate steric and electronic properties of derived chiral auxiliaries. The solid physical form (mp 75–80 °C) facilitates accurate weighing and storage for kilogram-scale chiral pool synthesis operations [2]. The computed XLogP3 of 1.6 and topological polar surface area of 29.5 Ų indicate favorable physicochemical properties for intermediate handling in multi-step asymmetric synthesis campaigns .

Application
Selection Property
Validation Focus
MEAI synthesis for metabolic disorder research
2‑aminoindane pharmacophore accessibility via mesylation/azidation
Documented synthetic route reproducibility
5‑HT₆ receptor ligand development for cognitive function studies
5‑methoxy group pre‑installed for affinity optimization
Affinity optimization potential review
Chiral 2‑aminoindane synthesis for dopaminergic pathway research
Enantiopure resolution via 2‑ol intermediate
Chiral purity verification
Chiral auxiliary development for asymmetric catalysis
Indan‑2‑ol core with 5‑methoxy substituent
Steric/electronic modulation potential review
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